molecular formula C21H18F3NO4S2 B257959 N-(1,1-dioxidotetrahydro-3-thienyl)-N-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)-2-thiophenecarboxamide

N-(1,1-dioxidotetrahydro-3-thienyl)-N-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)-2-thiophenecarboxamide

货号 B257959
分子量: 469.5 g/mol
InChI 键: VQWFHJDJCSKHSM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(1,1-dioxidotetrahydro-3-thienyl)-N-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)-2-thiophenecarboxamide, also known as TAK-659, is a small molecule inhibitor that selectively targets the Bruton's tyrosine kinase (BTK) pathway. BTK plays a crucial role in the development and activation of B cells, and its inhibition has been shown to be effective in treating various B cell malignancies.

作用机制

N-(1,1-dioxidotetrahydro-3-thienyl)-N-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)-2-thiophenecarboxamide works by irreversibly binding to BTK and inhibiting its activity. This leads to the inhibition of downstream signaling pathways, including the NF-κB and AKT pathways, which are essential for B cell survival and proliferation.
Biochemical and Physiological Effects
This compound has been shown to effectively inhibit BTK activity in both in vitro and in vivo models. In preclinical studies, it has been shown to induce apoptosis in B cells and inhibit tumor growth in xenograft models. Additionally, this compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

实验室实验的优点和局限性

The advantages of using N-(1,1-dioxidotetrahydro-3-thienyl)-N-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)-2-thiophenecarboxamide in lab experiments include its high selectivity for BTK and its ability to effectively inhibit downstream signaling pathways. However, its irreversible binding to BTK can make it difficult to study the effects of BTK inhibition on cell signaling pathways over time.

未来方向

Future research on N-(1,1-dioxidotetrahydro-3-thienyl)-N-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)-2-thiophenecarboxamide could focus on its potential therapeutic applications in other B cell malignancies, as well as its potential use in combination with other targeted therapies. Additionally, further studies could investigate the long-term effects of BTK inhibition on B cell signaling pathways and immune function.

合成方法

N-(1,1-dioxidotetrahydro-3-thienyl)-N-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)-2-thiophenecarboxamide can be synthesized using a multi-step process that involves the reaction of various chemical intermediates. The final product is obtained through a coupling reaction between a thienyl amide and a furyl methyl thiophene.

科学研究应用

N-(1,1-dioxidotetrahydro-3-thienyl)-N-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in B cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). Several preclinical studies have demonstrated its efficacy in inhibiting BTK and suppressing B cell proliferation and survival.

属性

分子式

C21H18F3NO4S2

分子量

469.5 g/mol

IUPAC 名称

N-(1,1-dioxothiolan-3-yl)-N-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methyl]thiophene-2-carboxamide

InChI

InChI=1S/C21H18F3NO4S2/c22-21(23,24)15-4-1-3-14(11-15)18-7-6-17(29-18)12-25(16-8-10-31(27,28)13-16)20(26)19-5-2-9-30-19/h1-7,9,11,16H,8,10,12-13H2

InChI 键

VQWFHJDJCSKHSM-UHFFFAOYSA-N

SMILES

C1CS(=O)(=O)CC1N(CC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)C(=O)C4=CC=CS4

规范 SMILES

C1CS(=O)(=O)CC1N(CC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)C(=O)C4=CC=CS4

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。